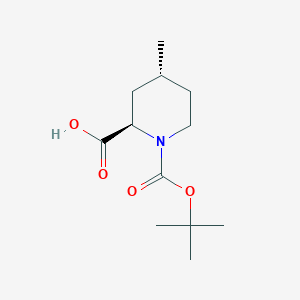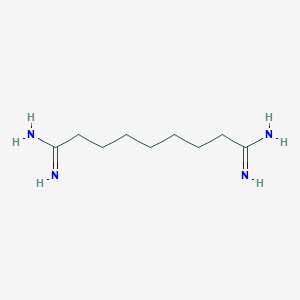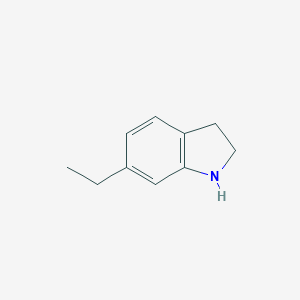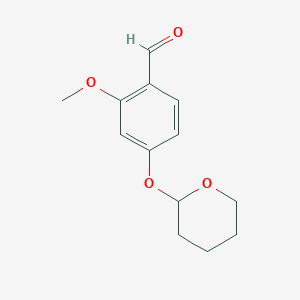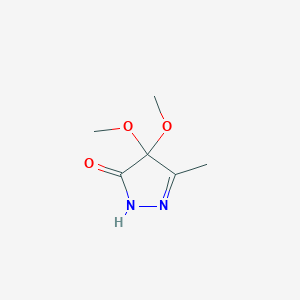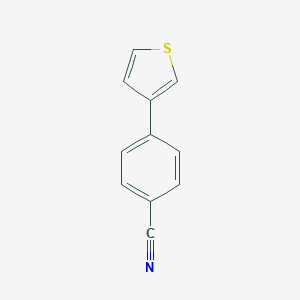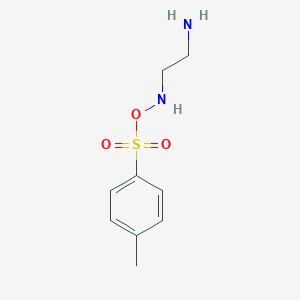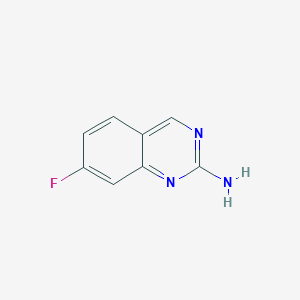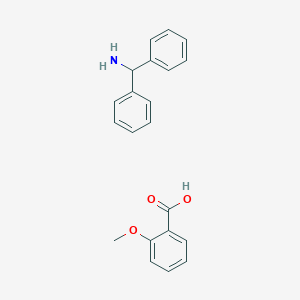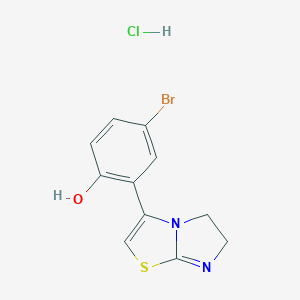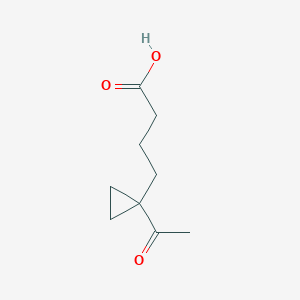
4-(1-Acetylcyclopropyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Acetylcyclopropyl)butanoic acid, also known as ACBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ACBC belongs to the family of cyclopropyl-containing amino acids and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Scientific Research Applications
4-(1-Acetylcyclopropyl)butanoic acid has been studied extensively for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models. 4-(1-Acetylcyclopropyl)butanoic acid has also been reported to have antinociceptive, anticonvulsant, and neuroprotective effects.
Mechanism Of Action
The exact mechanism of action of 4-(1-Acetylcyclopropyl)butanoic acid is not fully understood. However, it is believed to act as a GABA analogue, modulating the GABAergic system in the brain. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to bind to the GABA(A) receptor and enhance the activity of GABA.
Biochemical And Physiological Effects
4-(1-Acetylcyclopropyl)butanoic acid has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-(1-Acetylcyclopropyl)butanoic acid has also been reported to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in neurodegenerative diseases. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(1-Acetylcyclopropyl)butanoic acid in lab experiments is its structural similarity to GABA, which makes it a useful tool for studying the GABAergic system. However, 4-(1-Acetylcyclopropyl)butanoic acid is a relatively new compound, and its pharmacological properties are not fully understood. The synthesis of 4-(1-Acetylcyclopropyl)butanoic acid is also challenging, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 4-(1-Acetylcyclopropyl)butanoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to have neuroprotective effects, and further research is needed to explore its therapeutic potential in these diseases. Another area of interest is the development of novel compounds based on 4-(1-Acetylcyclopropyl)butanoic acid, which may have improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 4-(1-Acetylcyclopropyl)butanoic acid and its effects on the GABAergic system.
Conclusion:
In conclusion, 4-(1-Acetylcyclopropyl)butanoic acid is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its structural similarity to GABA and its effects on the GABAergic system make it a useful tool for studying the brain. However, further research is needed to fully understand its pharmacological properties and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-(1-Acetylcyclopropyl)butanoic acid involves the reaction of cyclopropylacetylene with ethyl 4-bromobutanoate, followed by hydrolysis and acetylation. This method was first reported by K. Sato and colleagues in 2000. The yield of the synthesis is around 25-30%, which can be improved by optimizing the reaction conditions.
properties
CAS RN |
176791-01-8 |
|---|---|
Product Name |
4-(1-Acetylcyclopropyl)butanoic acid |
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(1-acetylcyclopropyl)butanoic acid |
InChI |
InChI=1S/C9H14O3/c1-7(10)9(5-6-9)4-2-3-8(11)12/h2-6H2,1H3,(H,11,12) |
InChI Key |
DZBRHAQPBAHXDE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)CCCC(=O)O |
Canonical SMILES |
CC(=O)C1(CC1)CCCC(=O)O |
synonyms |
Cyclopropanebutanoic acid, 1-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



